Barbital

Descripción general

Descripción

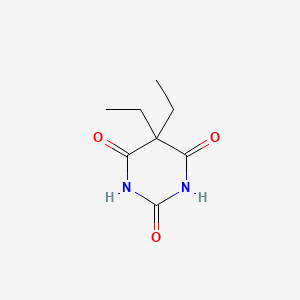

Barbital, también conocido como ácido dietilbarbitúrico, es un derivado de barbitúrico que fue sintetizado por primera vez en 1902 por los químicos alemanes Emil Fischer y Joseph von Mering. Se comercializó bajo los nombres comerciales Veronal para el ácido puro y Medinal para la sal de sodio. This compound fue el primer barbitúrico disponible comercialmente y se usó como hipnótico y sedante desde 1903 hasta mediados de la década de 1950 .

Mecanismo De Acción

Barbital ejerce sus efectos potenciando la acción del ácido gamma-aminobutírico (GABA) en su receptor. Esta unión disminuye la resistencia de entrada, deprime la descarga en ráfagas y tónica, y aumenta la duración de la ráfaga y la conductancia media en los canales de cloruro individuales. Esto da como resultado un aumento de la amplitud y el tiempo de decaimiento de las corrientes postsinápticas inhibitorias . Además, el this compound puede bloquear el receptor AMPA, un subtipo del receptor de glutamato, y unirse a los receptores neuronales nicotínicos de la acetilcolina .

Análisis Bioquímico

Biochemical Properties

Barbital’s mechanism of action includes activation of γ-aminobutyric acid (GABA) mediated neuronal transmission inhibition . It interacts with GABA receptors, which are proteins that respond to the neurotransmitter GABA, the principal inhibitory neurotransmitter in the human central nervous system .

Cellular Effects

This compound, as a central nervous system depressant, has profound effects on various types of cells and cellular processes. It influences cell function by potentiating the action of GABA at its receptor . This leads to an increase in inhibitory neurotransmission, thereby causing sedation and hypnosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA receptor and enhancing the effect of GABA . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, gas chromatography mass spectrometry is a commonly used method for the analysis of barbiturates . In this method, this compound from serum, plasma, or urine are extracted using an acidic phosphate buffer and methylene chloride . This compound is used as an internal standard .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can depress most metabolic processes, leading to sedation and hypnosis

Transport and Distribution

This compound is distributed throughout the body after administration. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system

Subcellular Localization

This compound, being a small molecule, can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the GABA receptor, which is located on the cell membrane

Métodos De Preparación

Barbital se puede sintetizar mediante varios métodos:

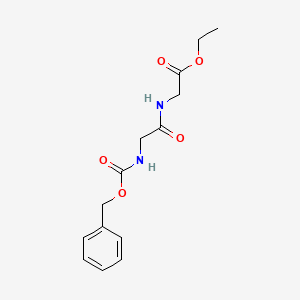

Condensación de éster dietilmalónico con urea: Este método implica la reacción del éster dietilmalónico con urea en presencia de etilato de sodio.

Reacción con yoduro de etilo: Otro método implica agregar al menos dos equivalentes molares de yoduro de etilo a la sal de plata de la malonilurea (ácido barbitúrico) o a una solución básica del ácido.

En la producción industrial, el this compound se sintetiza típicamente mediante la reacción de condensación de urea y dietil-2,2-dietilmalonato, un derivado del dietilmalonato .

Análisis De Reacciones Químicas

Barbital experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, donde uno de sus grupos funcionales es reemplazado por otro grupo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución .

Aplicaciones Científicas De Investigación

Barbital se ha utilizado ampliamente en la investigación científica debido a sus propiedades farmacológicas:

Biología: this compound se utiliza en estudios biológicos para comprender sus efectos sobre el sistema nervioso central.

Medicina: Históricamente, el this compound se usó como sedante e hipnótico.

Industria: This compound se utiliza en la producción de otros derivados de barbitúricos y en varios procesos químicos.

Comparación Con Compuestos Similares

Barbital es parte de la clase de compuestos de barbitúricos, que incluye otros derivados como el fenothis compound, el amothis compound y el secothis compound. En comparación con estos compuestos, el this compound tiene una duración de acción más larga y fue uno de los primeros barbitúricos en utilizarse clínicamente .

Fenothis compound: Utilizado como anticonvulsivo y sedante.

Amothis compound: Utilizado para la sedación y el manejo a corto plazo del insomnio.

Secothis compound: Utilizado para inducir la anestesia y tratar el insomnio.

La singularidad de this compound radica en su importancia histórica como el primer barbitúrico disponible comercialmente y sus propiedades de acción prolongada .

Propiedades

IUPAC Name |

5,5-diethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022643 | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-44-3 | |

| Record name | Barbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbital [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

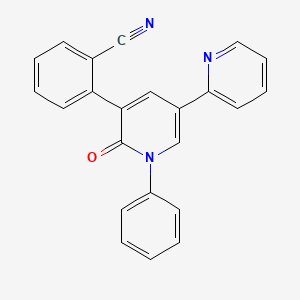

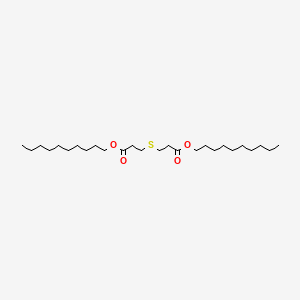

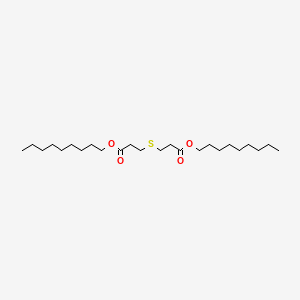

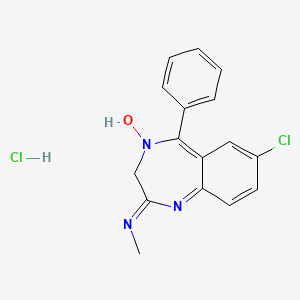

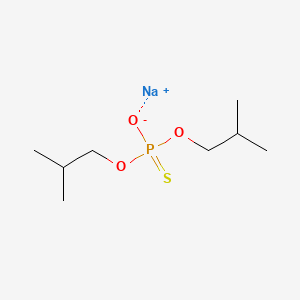

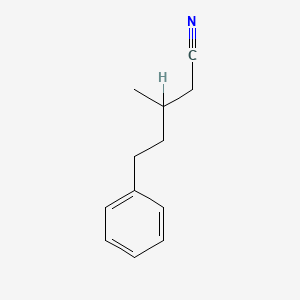

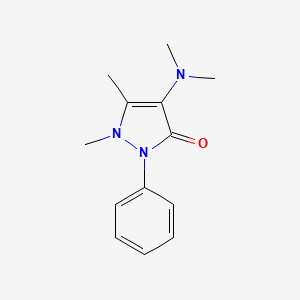

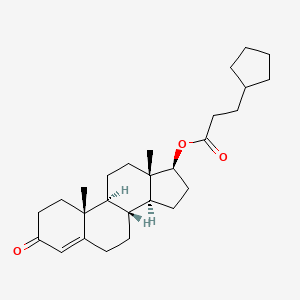

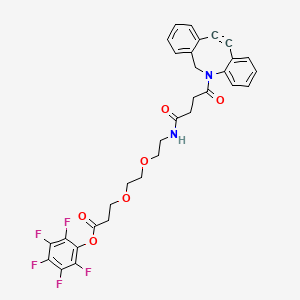

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395836.png)

![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)